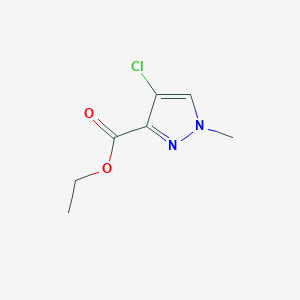
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride, also known as Pyridoxal hydrochloride (PLH), is a key component in the metabolism of proteins and amino acids. It is an important cofactor for enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. PLH is also involved in the synthesis of neurotransmitters, hormones, and other molecules. PLH is a water-soluble vitamin and is a form of vitamin B6. It is found naturally in various foods, such as cereals, legumes, and nuts.
Scientific Research Applications
Synthetic Applications in Drug Development "2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride" serves as a key intermediate in the synthesis of complex molecules for drug development. For instance, Goldberg et al. (2015) outlined the efficient use of recombinant d-threonine aldolase enzymes in synthesizing the chiral β-hydroxy-α-amino acid derivative of "this compound." This synthesis is crucial for developing a developmental drug candidate, showcasing the compound's pivotal role in generating biologically active molecules through a bio-catalytic process Goldberg et al., 2015.
Material Science and Polymer Modification In material science, "this compound" and its derivatives have been explored for modifying the properties of polymers. Aly and El-Mohdy (2015) demonstrated the modification of polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including "this compound," to enhance their antibacterial and antifungal properties. This research indicates the potential of such modified polymers in medical applications due to their increased thermal stability and promising biological activities Aly & El-Mohdy, 2015.
Coordination Chemistry and Metal-Organic Frameworks The compound has also found applications in coordination chemistry for synthesizing novel metal-organic frameworks (MOFs). Yang et al. (2011) utilized derivatives of "this compound" to synthesize homochiral coordination networks. These networks, featuring chiral centers and exhibiting unique magnetic and photoluminescent properties, underscore the compound's utility in creating materials with potential applications in sensing, catalysis, and photoluminescence Yang et al., 2011.
Synthetic Methodologies in Organic Chemistry "this compound" also plays a critical role in developing synthetic methodologies. Schmidt et al. (2006) highlighted its use in synthesizing functionalized pyridines through substitution reactions. This work illustrates the compound's versatility in constructing pyridine derivatives, which are essential in pharmaceuticals, agrochemicals, and materials science Schmidt et al., 2006.
Biological Activity and Drug Design In the realm of drug design, derivatives of "this compound" have been synthesized to explore their biological activities. Girgis et al. (2004) developed N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of "this compound" derivatives. These compounds exhibited considerable antibacterial activity, highlighting their potential as leads in antibiotic development Girgis et al., 2004.
properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;/h1-4,7H,5,9H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUTWKZSBAFEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-aminopyridin-2-yl)amino]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2914197.png)

![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)
![2-Aminobenzo[d]oxazole-4-carboxylic acid](/img/structure/B2914203.png)

![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)




![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2914217.png)
